molecular formula C16H12Cl2N2O3S B2847996 6-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide CAS No. 321521-95-3

6-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide

Cat. No.: B2847996
CAS No.: 321521-95-3
M. Wt: 383.24
InChI Key: TWLKFHNREZURNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a dichlorophenoxy group, a thiolanone moiety, and a pyridine carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Dichlorophenoxy Intermediate: This step involves the reaction of 2,4-dichlorophenol with a suitable halogenating agent to form the dichlorophenoxy intermediate.

    Synthesis of the Thiolanone Moiety: The thiolanone ring can be synthesized through a cyclization reaction involving a suitable thiol and a carbonyl compound.

    Coupling Reaction: The final step involves coupling the dichlorophenoxy intermediate with the thiolanone moiety and the pyridine carboxamide under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiolanone moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group in the thiolanone ring, potentially converting it to a hydroxyl group.

    Substitution: The dichlorophenoxy group may participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activity, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interaction with various biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound could be explored as a potential drug candidate. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development studies.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide would depend on its specific application. For example, if it is being studied as an antimicrobial agent, its mechanism might involve the inhibition of key enzymes in microbial metabolism. If it is being explored as an anticancer agent, it might interact with cellular pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-(2,4-dichlorophenoxy)pyridine-3-carboxamide: Lacks the thiolanone moiety.

    N-(2-oxothiolan-3-yl)pyridine-3-carboxamide: Lacks the dichlorophenoxy group.

    6-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)benzamide: Contains a benzamide instead of a pyridine carboxamide.

Uniqueness

The uniqueness of 6-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

6-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S/c17-10-2-3-13(11(18)7-10)23-14-4-1-9(8-19-14)15(21)20-12-5-6-24-16(12)22/h1-4,7-8,12H,5-6H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLKFHNREZURNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)C2=CN=C(C=C2)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.